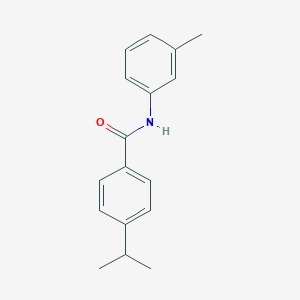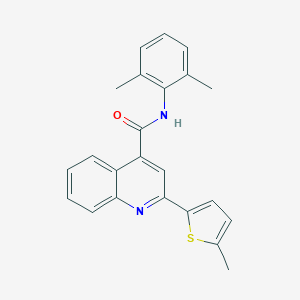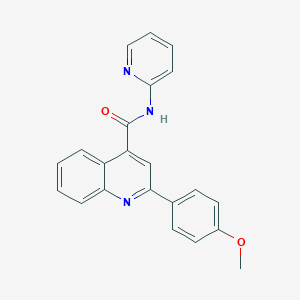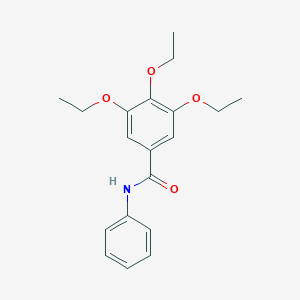![molecular formula C14H19NO3 B186094 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide CAS No. 5533-73-3](/img/structure/B186094.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide, also known as UMB 425, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 is believed to exert its therapeutic effects through its interaction with various molecular targets, including the sigma-1 receptor and the cannabinoid receptor type 2. The sigma-1 receptor is involved in various cellular processes, including calcium signaling and protein folding, while the cannabinoid receptor type 2 is involved in pain modulation and immune function.
Effets Biochimiques Et Physiologiques
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase enzymes. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to reduce oxidative stress and inflammation, and improve synaptic plasticity. In pain management research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to reduce pain sensitivity and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has several advantages for lab experiments, including its high potency and selectivity for its molecular targets, as well as its ability to cross the blood-brain barrier. However, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 research, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other areas of research, and the elucidation of its molecular mechanism of action. Additionally, the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 as a tool compound for studying the sigma-1 receptor and the cannabinoid receptor type 2 could also be explored.
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has shown promising results in preclinical studies for its potential therapeutic applications in cancer, neurodegenerative diseases, and pain management. Further research is needed to fully understand its mechanism of action and to develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by reduction and amidation. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been studied for its potential therapeutic applications in various areas of research, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have neuroprotective effects and improve cognitive function. In pain management research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have analgesic effects.
Propriétés
Numéro CAS |
5533-73-3 |
|---|---|
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-3-10(9-13(12)18-2)7-8-15-14(16)11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
QPBWHEBUYQQIJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
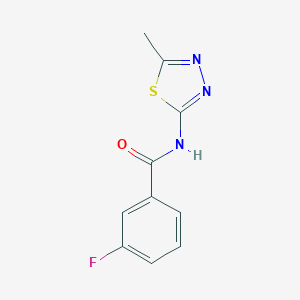
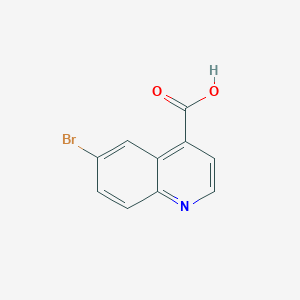
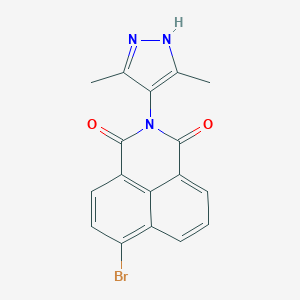
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
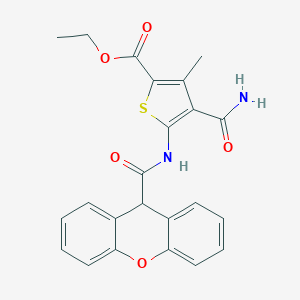
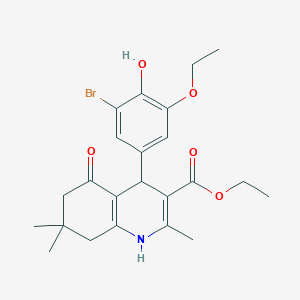
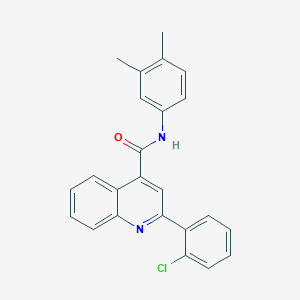
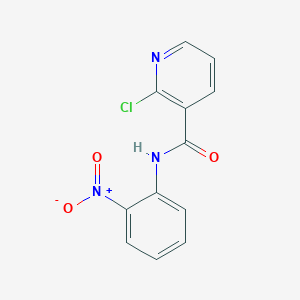
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
